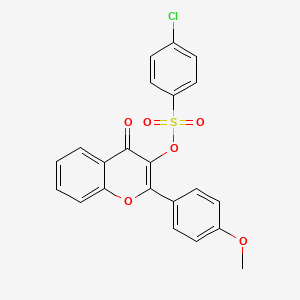

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate

Beschreibung

This compound belongs to the chromenone-sulfonate ester family, characterized by a 4-oxo-4H-chromen-3-yl core substituted with a 4-methoxyphenyl group at position 2 and a 4-chlorobenzenesulfonate ester at position 2. Chromenones are known for their π-conjugated systems, which contribute to optical properties such as fluorescence, while sulfonate esters enhance solubility and stability. The 4-methoxyphenyl group acts as an electron-donating substituent, and the 4-chlorobenzenesulfonate introduces an electron-withdrawing effect, creating a push-pull electronic structure that may influence reactivity and photophysical behavior.

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMJSFMXVHEUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core structure.

Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of the chromen-4-one core with a 4-methoxyphenyl group using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and sulfonating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromen-4-one derivatives, while substitution reactions can produce a variety of substituted chromen-4-one compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural and functional analogs include:

Key Observations :

- Electron Effects : The 4-chlorobenzenesulfonate group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methoxy-sulfonate analog , which may reduce fluorescence quantum yields but enhance thermal stability.

- Biological Activity : Propanamide derivatives (VIj, VIk) exhibit varied melting points and yields depending on substituents, suggesting that sulfonate esters (target compound) may offer better solubility for pharmacological applications .

- Optical Properties: Chromenones with 4-methoxyphenyl groups (e.g., Compound 5d ) show strong emission at 480–495 nm due to π→π* transitions. The target compound’s sulfonate group could redshift or quench emission relative to non-sulfonated analogs.

Optical and Electronic Behavior

- Fluorescence : Compounds with 4-methoxyphenyl groups (e.g., 5d ) exhibit enhanced emission due to resonance donation. The target compound’s 4-chlorobenzenesulfonate may reduce emission intensity via electron withdrawal but increase Stokes shifts (as seen in thiazaphosphinanes ).

- Quantum Yields : Propanamide derivatives (VIj, VIk) show lower yields (40–60%) compared to sulfonate esters, which are typically higher-yielding due to milder reaction conditions .

Biologische Aktivität

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound features a chromenone core with a methoxyphenyl substituent and a sulfonate group, enhancing its solubility and reactivity. The presence of the chlorobenzene moiety further influences its biological properties.

Anticancer Properties

Research indicates that chromenone derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in tumorigenesis and inflammation .

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate | COX-2 | TBD | Inhibitory effect observed |

| Similar Chromenone Derivative | LOX-15 | 19.2 | Moderate inhibition |

| Other Derivative | AChE | 10.4 | Dual inhibitory effect |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be attributed to its ability to inhibit COX and LOX pathways. This inhibition reduces the production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Antioxidant Activity

Chromone derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes like COX and LOX, which are involved in inflammatory responses.

- Cell Signaling Modulation : The compound may influence various signaling pathways related to cell proliferation and apoptosis.

- Molecular Docking Studies : In silico studies suggest that the compound forms stable interactions with target proteins, enhancing its biological efficacy .

Case Studies

Several studies have evaluated the biological activity of chromenone derivatives:

- Study on Anticancer Effects : A study assessed the cytotoxicity of various chromenones against breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.

- Inflammation Model : In an animal model of inflammation, administration of chromenone derivatives resulted in reduced paw edema, demonstrating their anti-inflammatory potential.

Q & A

Basic: What are the established synthetic routes for 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution. A key intermediate, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (IV), reacts with a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) in a polar aprotic solvent like DMF under reflux. Critical parameters include:

- Molar ratio : 1:1 stoichiometry of the chromenone intermediate and sulfonyl chloride .

- Temperature : Reflux (~120°C) ensures activation of the hydroxyl group for sulfonate ester formation .

- Workup : Precipitation by ice-water quenching followed by crystallization (e.g., ethyl acetate) improves purity .

Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), sulfonate (δ ~7.5–8.0 ppm for aromatic protons), and chromenone carbonyl (δ ~175 ppm in 13C) signals. Compare with analogs in (e.g., methyl/ethyl benzoate derivatives) .

- X-ray crystallography : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning. SHELXL’s constraints (e.g., DFIX for bond lengths) resolve ambiguities in sulfonate group geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with sulfonate ester cleavage .

Advanced: How can researchers address discrepancies in crystallographic data, such as unresolved electron density or twinning?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For high-resolution data, refine twin fractions iteratively .

- Disordered groups : Apply PART/SUMP restraints for sulfonate or methoxy groups. For severe disorder, exclude problematic regions and validate via residual density maps .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% divergence) .

Advanced: What strategies improve solubility and stability for biological assays?

Methodological Answer:

- Solubility : Introduce co-solvents (e.g., DMSO:water mixtures) or use β-cyclodextrin inclusion complexes. The 4-methoxyphenyl group enhances hydrophilicity, but sulfonate ester hydrolysis in aqueous media requires pH control (pH 6–7) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Protect from light to prevent chromenone ring photodegradation .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

- Variable substituents : Synthesize analogs with modified methoxy (e.g., -OCH3 → -OCF3) or sulfonate (e.g., 4-Cl → 4-F) groups. demonstrates fluorophenyl substitutions enhance target selectivity .

- Assay design : Test against adenosine A2B receptors (as in ) using radioligand binding assays. Compare IC50 values and correlate with substituent electronic/hydrophobic parameters (Hammett σ, logP) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to map sulfonate-chromenone interactions with receptor active sites .

Advanced: How can reaction byproducts or impurities be identified and mitigated during synthesis?

Methodological Answer:

- HPLC-MS profiling : Monitor for common impurities like unreacted chromenone (retention time ~12 min) or hydrolyzed sulfonic acid derivatives .

- Byproduct suppression : Add scavengers (e.g., molecular sieves) to absorb HCl generated during sulfonation, reducing side reactions .

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound .

Advanced: What computational tools are recommended for predicting electronic properties relevant to photostability?

Methodological Answer:

- TD-DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model UV-Vis spectra and identify chromophores prone to photoexcitation (e.g., chromenone’s conjugated π-system) .

- Electrostatic potential maps : Visualize electron-deficient regions (sulfonate group) susceptible to nucleophilic attack, guiding stabilization strategies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.